2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple fluorine atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the quinazolinone core: This step involves the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling reactions: The final step involves coupling the fluorinated intermediates with acetamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or similar reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenoxy)acetamide
- N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- 2,4-difluorophenyl derivatives
Uniqueness
2-(2,4-difluorophenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide stands out due to its specific combination of fluorine atoms and the quinazolinone core, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c1-13-27-20-8-5-16(28-22(30)12-32-21-9-4-15(25)10-19(21)26)11-18(20)23(31)29(13)17-6-2-14(24)3-7-17/h2-11H,12H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPJWLVHSDJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)F)F)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.